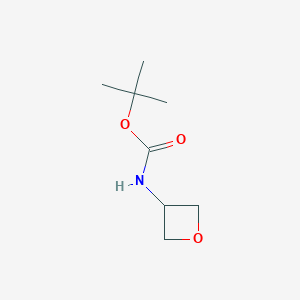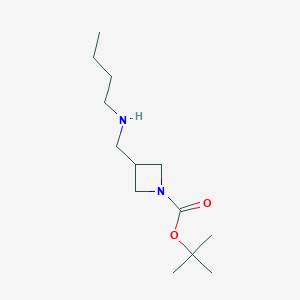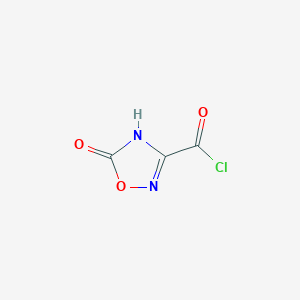
2,5-Dihydro-5-oxo-1,2,4-oxadiazole-3-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-oxo-4,5-dihydro-1,2,4-oxadiazole-3-carbonyl chloride is a heterocyclic compound containing oxygen and nitrogen atoms within its ring structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of both carbonyl and chloride functional groups makes it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-4,5-dihydro-1,2,4-oxadiazole-3-carbonyl chloride typically involves the cyclization of diacyl hydrazines. Common reagents used in this process include phosphorus oxychloride, thionyl chloride, and polyphosphoric acid . The reaction is usually conducted under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions . The reaction conditions often require elevated temperatures and constant stirring to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of 5-oxo-4,5-dihydro-1,2,4-oxadiazole-3-carbonyl chloride may involve large-scale batch reactors with precise control over temperature and pressure. The use of automated systems for reagent addition and product isolation can enhance the efficiency and yield of the process .
Analyse Des Réactions Chimiques
Types of Reactions
5-oxo-4,5-dihydro-1,2,4-oxadiazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Oxidation and Reduction: The compound can be oxidized to form oxadiazole derivatives or reduced to yield dihydro-oxadiazole compounds.
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and thiols are commonly used under basic or neutral conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, which have applications in pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
5-oxo-4,5-dihydro-1,2,4-oxadiazole-3-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of drugs with antibacterial, antiviral, and anticancer properties.
Biological Studies: The compound is used in the development of enzyme inhibitors and receptor modulators.
Industrial Applications: It is employed in the synthesis of polymers, dyes, and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-oxo-4,5-dihydro-1,2,4-oxadiazole-3-carbonyl chloride involves its interaction with biological targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity . The presence of the carbonyl and chloride groups allows it to form strong interactions with amino acid residues in the enzyme’s active site .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3-oxadiazole
- 1,2,5-oxadiazole
- 1,3,4-oxadiazole
Uniqueness
Compared to other oxadiazoles, 5-oxo-4,5-dihydro-1,2,4-oxadiazole-3-carbonyl chloride is unique due to its specific functional groups, which confer distinct reactivity and biological activity . Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and drug development .
Propriétés
Formule moléculaire |
C3HClN2O3 |
|---|---|
Poids moléculaire |
148.50 g/mol |
Nom IUPAC |
5-oxo-4H-1,2,4-oxadiazole-3-carbonyl chloride |
InChI |
InChI=1S/C3HClN2O3/c4-1(7)2-5-3(8)9-6-2/h(H,5,6,8) |
Clé InChI |
HDYZPOFPZYDBSF-UHFFFAOYSA-N |
SMILES canonique |
C1(=NOC(=O)N1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-amino-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13907517.png)

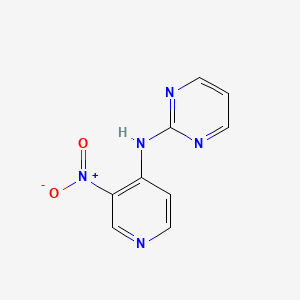
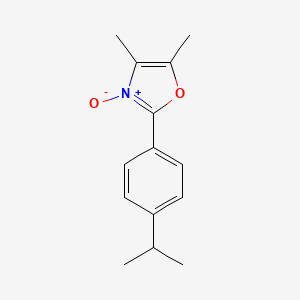
![bicyclo[2.2.1]hept-2-ene;diisocyanate](/img/structure/B13907534.png)
